2-(m-tolyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves various steps and conditions . The structures of the derivatives were confirmed by 1 H-NMR, 13 C-NMR, 2D NMR, and LC-MS .Molecular Structure Analysis
The molecular structure of this compound was confirmed by various methods including 1 H-NMR, 13 C-NMR, 2D NMR, and LC-MS .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve various steps and conditions . More detailed information about the chemical reactions involving this compound can be found in the referenced papers .Scientific Research Applications
Insecticidal Applications
- Fadda et al. (2017) synthesized various heterocycles incorporating a thiadiazole moiety, including compounds related to 2-(m-tolyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide. These compounds were tested as insecticidal agents against the cotton leafworm, Spodoptera littoralis, indicating potential applications in pest control (Fadda et al., 2017).
Anticancer Properties
- Lesyk et al. (2007) reported on the synthesis of new 5-substituted thiazolo[3,2-b][1,2,4]triazol-6-ones and evaluated their anticancer activity. These compounds, which are structurally similar to the query compound, displayed anticancer activity on renal, leukemia, colon, breast cancer, and melanoma cell lines (Lesyk et al., 2007).
Antimicrobial Activity
Lobo et al. (2010) synthesized a series of compounds including 2-(6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b]-2-aryloxymethyl-1,2,4-triazol-5-yl)-N-arylacetamides. These were tested for their in vitro antibacterial and antifungal activity against a variety of microorganisms (Lobo et al., 2010).
Turan-Zitouni et al. (2005) synthesized thiazole derivatives of triazoles and evaluated them for antifungal and antibacterial activity. This research is relevant due to the structural similarity of these compounds to the query compound (Turan-Zitouni et al., 2005).
Mechanism of Action
Target of action
Compounds containing the triazole and thiadiazine moieties are known to have a wide range of biological activities . They can interact with various biological targets, including enzymes and receptors, due to their ability to form specific interactions with different target receptors .
Mode of action
The mode of action of such compounds often involves interactions with the target’s active site, leading to inhibition or activation of the target’s function . The specific mode of action for “2-(m-tolyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide” would depend on its specific target.
Biochemical pathways
Depending on the specific target, these compounds can affect various biochemical pathways. For example, some triazole and thiadiazine derivatives have been found to have antimicrobial activities, suggesting they might interfere with essential biochemical pathways in microbes .
Pharmacokinetics
The ADME properties of such compounds would depend on their specific chemical structure. Some triazole and thiadiazine derivatives have been found to have good bioavailability .
Result of action
The molecular and cellular effects of these compounds can vary widely depending on their specific targets and mode of action. Some derivatives have been found to have antimicrobial, anticancer, and anti-inflammatory activities .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of these compounds .
Properties
IUPAC Name |
2-(3-methylphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4OS/c1-15-5-3-7-17(11-15)13-20(27)23-10-9-19-14-28-22-24-21(25-26(19)22)18-8-4-6-16(2)12-18/h3-8,11-12,14H,9-10,13H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDBLYJQAPULEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.